5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
Description
Properties
IUPAC Name |
7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-12-3-5-14(6-4-12)9-24-16-8-18-17(28-11-29-18)7-15(16)20(26)25(21(24)27)10-19-22-13(2)23-30-19/h3-8H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXZPIXWOXJIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione (CAS Number: 1031633-89-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and other pharmacological effects.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 406.4 g/mol. The structure features a quinazoline core fused with a dioxole and an oxadiazole moiety, which are known to contribute to various biological activities.
Synthesis
The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthetic route typically involves the formation of the oxadiazole ring followed by the introduction of the quinazoline structure. Detailed methodologies can be found in specialized chemical literature focusing on heterocyclic compounds.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole and quinazoline rings. The compound shows promising activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Preliminary tests indicate that this compound exhibits significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Staphylococcus aureus | TBD |
| Bacillus subtilis | TBD |
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of critical bacterial enzymes such as DNA gyrase. Molecular docking studies suggest that the compound forms strong interactions within the active site of DNA gyrase, akin to those observed with known inhibitors .
Other Pharmacological Activities
Beyond its antimicrobial properties, compounds similar to 5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline have been evaluated for various other biological activities:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines in vitro.
- Anti-inflammatory Effects : Compounds containing oxadiazole structures have been reported to exhibit anti-inflammatory properties.
Case Studies and Research Findings
Recent research has focused on synthesizing various derivatives of oxadiazole and evaluating their biological activities. For instance:
- Study on Antimicrobial Efficacy : A study published in PMC reviewed several oxadiazole derivatives and their efficacy against resistant bacterial strains . The findings indicated that modifications in the oxadiazole ring could enhance antimicrobial potency.
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
- Molecular Docking Studies : Advanced computational studies have provided insights into binding affinities and interactions with target proteins, validating experimental results regarding antimicrobial activity.
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s balance of moderate lipophilicity and steric profile makes it a candidate for central nervous system (CNS) applications, where smaller substituents aid blood-brain barrier penetration.
- Synthetic Optimization : Methods from (oxadiazole cyclization) could streamline production, avoiding Pd-catalyzed steps in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
